1-Bromo-2-chloro-4,5-difluorobenzene
Overview
Description
1-Bromo-2-chloro-4,5-difluorobenzene is an aromatic compound with the molecular formula C₆H₂BrClF₂ It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4,5-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of difluorobenzene derivatives. For instance, starting with 1,2-difluorobenzene, selective bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of inert atmospheres and precise temperature control is crucial to prevent side reactions and ensure the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Aromatic Substitution: Despite the deactivating effect of the halogens, the compound can still participate in electrophilic substitution reactions under specific conditions.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids like aluminum chloride can facilitate these reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-chloro-4,5-difluorobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug discovery, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4,5-difluorobenzene is primarily based on its reactivity towards nucleophiles and electrophiles. The halogen atoms on the benzene ring influence the electron density, making certain positions more reactive. In nucleophilic aromatic substitution, the electron-withdrawing halogens facilitate the attack of nucleophiles on the ring, leading to the displacement of a halogen atom. In electrophilic aromatic substitution, the compound’s reactivity is modulated by the halogens, which direct the incoming electrophile to specific positions on the ring .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-3,4-difluorobenzene
- 1-Bromo-2,4-dichloro-5-fluorobenzene
- 1-Chloro-2,4-difluorobenzene
- 2-Bromo-5-chloro-1,3-difluorobenzene
Comparison: 1-Bromo-2-chloro-4,5-difluorobenzene is unique due to the specific positioning of the halogen atoms, which affects its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different selectivity in substitution reactions and varying degrees of reactivity in coupling reactions. The presence of both bromine and chlorine atoms, along with two fluorine atoms, provides a distinct electronic environment that can be exploited in synthetic chemistry .
Properties
IUPAC Name |
1-bromo-2-chloro-4,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGLKEDYKFGKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378310 | |
Record name | 1-bromo-2-chloro-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59447-06-2 | |
Record name | 1-Bromo-2-chloro-4,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59447-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-2-chloro-4,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-2-chloro-4,5-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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